Cas no 83141-10-0 (2,6-Difluoro-3-nitrobenzoic acid)
2,6-Difluoro-3-nitrobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Difluoro-3-nitrobenzoic acid
- Benzoic acid,2,6-difluoro-3-nitro-
- Benzoic acid, 2,6-difluoro-3-nitro-
- 2,6-difluro-3-nitrobenzoic acid
- 2,6-DIFLUORO-3-NITROBENZOICACID
- NSC190311
- PubChem4946
- KSC495S7F
- PDDHSNODMFIIRV-UHFFFAOYSA-N
- 3-Nitro-2,6-difluorobenzoic acid
- BCP26713
- 2,6-difluoro-3-nitro-benzoic acid
- 2,6-difluoro-3-nitro benzoic acid
- STK504033
- AS04434
- TRA0003722
- PI01001
- AB
- 2,6-Difluoro-3-nitrobenzoic acid (ACI)
- NSC 190311
- DTXSID80307160
- ALBB-006613
- SY018898
- AC-26041
- MFCD00119291
- D5138
- AS-18560
- AB03492
- SCHEMBL633629
- NSC-190311
- EN300-101239
- CS-W001228
- AKOS000266265
- 83141-10-0
- J-507466
-
- MDL: MFCD00119291
- Inchi: 1S/C7H3F2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12)
- InChI Key: PDDHSNODMFIIRV-UHFFFAOYSA-N
- SMILES: O=C(C1C(F)=C([N+](=O)[O-])C=CC=1F)O
Computed Properties
- Exact Mass: 203.00300
- Monoisotopic Mass: 203.003
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.1
- XLogP3: 1.5
Experimental Properties
- Color/Form: No data available
- Density: 1.661
- Melting Point: 101.0 to 105.0 deg-C
- Boiling Point: 335.5°C at 760 mmHg
- Flash Point: 156.7℃
- PSA: 83.12000
- LogP: 2.09440
2,6-Difluoro-3-nitrobenzoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
- Storage Condition:Store at 4°C,-4At ℃Store…Better
2,6-Difluoro-3-nitrobenzoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,6-Difluoro-3-nitrobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM160614-100g |
2,6-Difluoro-3-nitrobenzoic acid |
83141-10-0 | 95% | 100g |
$152 | 2021-06-16 | |
| Chemenu | CM160614-500g |
2,6-Difluoro-3-nitrobenzoic acid |
83141-10-0 | 95% | 500g |
$463 | 2021-06-16 | |
| ChemScence | CS-W001228-25g |
2,6-Difluro-3-nitrobenzoic acid |
83141-10-0 | 99.43% | 25g |
$48.0 | 2022-04-26 | |
| ChemScence | CS-W001228-100g |
2,6-Difluro-3-nitrobenzoic acid |
83141-10-0 | 99.43% | 100g |
$145.0 | 2022-04-26 | |
| TRC | D447138-100mg |
2,6-Difluoro-3-nitrobenzoic acid |
83141-10-0 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D447138-250mg |
2,6-Difluoro-3-nitrobenzoic acid |
83141-10-0 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | D447138-500mg |
2,6-Difluoro-3-nitrobenzoic acid |
83141-10-0 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | D447138-1g |
2,6-Difluoro-3-nitrobenzoic acid |
83141-10-0 | 1g |
$98.00 | 2023-05-18 | ||
| Matrix Scientific | 037896-1g |
2,6-Difluoro-3-nitrobenzoic acid |
83141-10-0 | 1g |
$10.00 | 2023-09-11 | ||
| Matrix Scientific | 037896-5g |
2,6-Difluoro-3-nitrobenzoic acid |
83141-10-0 | 5g |
$14.00 | 2023-09-11 |
2,6-Difluoro-3-nitrobenzoic acid Production Method
Production Method 1
1.2 Solvents: Water
1.3 Solvents: Ethyl acetate
2,6-Difluoro-3-nitrobenzoic acid Raw materials
2,6-Difluoro-3-nitrobenzoic acid Preparation Products
2,6-Difluoro-3-nitrobenzoic acid Suppliers
2,6-Difluoro-3-nitrobenzoic acid Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2,6-Difluoro-3-nitrobenzoic acid
Introduction to 2,6-Difluoro-3-nitrobenzoic acid (CAS No. 83141-10-0)
2,6-Difluoro-3-nitrobenzoic acid, with the chemical formula C₇H₃F₂NO₄, is a fluorinated nitrobenzoic acid derivative that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, identified by its CAS number 83141-10-0, exhibits unique structural and electronic properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both fluorine and nitro substituents imparts distinct reactivity and functionalization possibilities, which are highly sought after in drug discovery programs.
The fluorine atoms in 2,6-Difluoro-3-nitrobenzoic acid contribute to its lipophilicity and metabolic stability, key factors in pharmaceutical design. Fluorine substitution is a well-documented strategy to enhance drug efficacy, bioavailability, and resistance to enzymatic degradation. In contrast, the nitro group introduces polarity and electron-withdrawing effects, influencing the compound's solubility and reactivity in organic synthesis. The combination of these two functional groups makes 2,6-Difluoro-3-nitrobenzoic acid a versatile building block for constructing complex molecular architectures.
In recent years, 2,6-Difluoro-3-nitrobenzoic acid has been explored in several cutting-edge research areas. One notable application is in the development of novel anticancer agents. Studies have demonstrated that fluorinated nitroaromatic compounds can selectively inhibit kinases and other enzymes overexpressed in tumor cells. The electron-withdrawing nature of the nitro group enhances binding affinity, while the fluorine atoms improve pharmacokinetic profiles. Preclinical trials have shown promising results with derivatives of 2,6-Difluoro-3-nitrobenzoic acid in targeting specific oncogenic pathways.
Another emerging field where 2,6-Difluoro-3-nitrobenzoic acid plays a crucial role is antimicrobial drug discovery. The increasing prevalence of antibiotic-resistant bacteria has driven research into novel chemical scaffolds. The structural features of 2,6-Difluoro-3-nitrobenzoic acid allow for the design of molecules that disrupt bacterial cell wall synthesis or interfere with essential metabolic processes. Recent publications highlight its utility in generating lead compounds for next-generation antibiotics, showcasing its potential to address critical healthcare challenges.
The synthetic chemistry of 2,6-Difluoro-3-nitrobenzoic acid is also a subject of intense investigation. Researchers have developed efficient methodologies for its preparation, including fluorination and nitration strategies that maintain high regioselectivity. These advancements enable scalable production of the compound for industrial applications. Additionally, modern computational techniques are being employed to predict and optimize its reactivity, further streamlining synthetic routes and reducing environmental impact.
The pharmacological properties of 2,6-Difluoro-3-nitrobenzoic acid are further illuminated by its role as a precursor in designing receptor modulators. For instance, derivatives of this compound have been investigated for their potential as serotonergic agents or antipsychotics due to their ability to modulate neurotransmitter activity. The balance between lipophilicity and polarity provided by the fluorine and nitro groups is critical for achieving optimal receptor binding affinity and selectivity.
In conclusion, 2,6-Difluoro-3-nitrobenzoic acid (CAS No. 83141-10-0) represents a significant advancement in medicinal chemistry research. Its unique structural features offer a rich foundation for developing innovative therapeutic agents across multiple disease areas. As scientific understanding progresses, the applications of this compound are expected to expand, driven by ongoing discoveries in synthetic methodologies and pharmacological exploration.
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